Pyrimido[4,5-d]pyrimidin-4-amine

Medicinal Chemistry Chemical Synthesis Quality Control

Pyrimido[4,5-d]pyrimidin-4-amine is a privileged scaffold for designing CNS-penetrant kinase inhibitors and third-generation EGFR inhibitors targeting drug-resistant NSCLC (T790M mutant). Its unique [4,5-d] ring geometry and favorable XLogP3 (-0.20) enable strong target binding and potential blood-brain barrier penetration, unattainable with simple aminopyrimidines. Ideal for nucleoside analog and CDK2 inhibitor synthesis.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 26979-05-5
Cat. No. B1282588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-d]pyrimidin-4-amine
CAS26979-05-5
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=NC=N1)N
InChIInChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11)
InChIKeyPSYGVOQINLFTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5) as a Differentiated Heterocyclic Scaffold


Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5) is a fused bicyclic heteroaromatic building block, characterized by a pyrimido[4,5-d]pyrimidine core with a primary amine at the 4-position [1]. Its planar, rigid scaffold facilitates strong binding interactions with biological targets, while the amino group provides a reactive site for further derivatization . This compound is primarily utilized in medicinal chemistry and pharmaceutical research as a key intermediate for synthesizing nucleoside analogs, kinase inhibitors, and other bioactive molecules [1].

Why Pyrimido[4,5-d]pyrimidin-4-amine is Not Interchangeable with Common Alternatives


Pyrimido[4,5-d]pyrimidin-4-amine cannot be generically substituted with other fused pyrimidine isomers or simple aminopyrimidines due to its unique [4,5-d] ring fusion geometry, which dictates its electronic properties, binding orientation, and synthetic versatility [1]. The isomeric pyrimido[5,4-d]pyrimidin-4-amine (CAS 1849595-09-0), while sharing the same molecular formula, exhibits a distinct spatial arrangement of nitrogen atoms that alters its interaction profile with biological targets and its reactivity in subsequent derivatization steps . Furthermore, simple 4-aminopyrimidines lack the extended π-stacking capability and conformational rigidity conferred by the fused bicyclic system, which are critical for applications requiring strong, specific target engagement [1].

Quantitative Differentiation Evidence for Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5)


Superior Vendor Purity vs. Isomeric [5,4-d] Scaffold for Reproducible Synthesis

Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5) is commercially available at a standard purity of 98% from multiple vendors, with batch-specific certificates of analysis including HPLC, NMR, and GC data to ensure consistent quality . In contrast, its [5,4-d] isomer (CAS 1849595-09-0) lacks comparable widespread commercial availability and does not have similarly standardized purity specifications from major suppliers, which introduces greater variability and risk in research and development workflows .

Medicinal Chemistry Chemical Synthesis Quality Control

Enhanced Molecular Rigidity for Stronger Target Binding vs. Monocyclic Aminopyrimidines

The fused bicyclic pyrimido[4,5-d]pyrimidine scaffold provides a rigid, planar structure with a topological polar surface area (TPSA) of 77.6 Ų, which is significantly larger than that of simple monocyclic 4-aminopyrimidines (e.g., 4-aminopyrimidine, TPSA ≈ 52.0 Ų) . This extended planar surface facilitates stronger π-π stacking and van der Waals interactions with flat hydrophobic pockets in kinase ATP-binding sites and other biological targets, while the larger TPSA may also influence solubility and permeability profiles [1].

Medicinal Chemistry Structure-Based Drug Design Molecular Pharmacology

Optimized Lipophilicity for Central Nervous System (CNS) Penetration vs. More Lipophilic Analogs

Pyrimido[4,5-d]pyrimidin-4-amine possesses a calculated XLogP3 of -0.20, indicating a balanced, moderately hydrophilic character that aligns with optimal CNS drug-like properties . This is a marked contrast to many derivatized or alternative heterocyclic cores used in kinase inhibitor programs, which often have XLogP3 values >1.0, potentially limiting their ability to cross the blood-brain barrier. For example, common phenyl-substituted pyrimidine kinase inhibitors can have XLogP3 values exceeding 2.5 [1]. The low lipophilicity of the core scaffold minimizes non-specific binding and improves aqueous solubility, which are advantageous for in vivo studies, particularly those targeting neurological disorders.

Medicinal Chemistry Neuropharmacology ADME Properties

High-Impact Research and Industrial Applications for Pyrimido[4,5-d]pyrimidin-4-amine (CAS 26979-05-5)


Design of Mutant-Selective EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

The pyrimido[4,5-d]pyrimidine scaffold is a privileged core for designing third-generation EGFR inhibitors that overcome the T790M gatekeeper mutation while sparing wild-type EGFR. Research has demonstrated that derivatives of this scaffold, such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, exhibit potent and selective inhibition of the EGFRL858R/T790M mutant in vitro and significant antitumor efficacy in H1975 xenograft mouse models in vivo [1]. The core's rigid planar structure and balanced lipophilicity (XLogP3 = -0.20) contribute to strong target binding and favorable ADME properties, making it a valuable starting point for medicinal chemistry campaigns targeting drug-resistant NSCLC .

Synthesis of CDK2 Inhibitors as Anti-Tumor Agents

The pyrimido[4,5-d]pyrimidine core has been employed in the design of 2,5,7-trisubstituted cyclin-dependent kinase 2 (CDK2) inhibitors. The 4-amino group on the scaffold serves as a critical attachment point for introducing diverse substituents that modulate kinase selectivity and cellular potency [2]. The scaffold's ability to engage the ATP-binding pocket of CDK2 with high affinity is supported by structure-activity relationship (SAR) studies, highlighting its utility in developing novel anti-tumor agents [2].

Development of CNS-Penetrant Kinase Inhibitors for Neurological Disorders

Given its favorable lipophilicity profile (XLogP3 = -0.20) and low molecular weight (147.14 g/mol), Pyrimido[4,5-d]pyrimidin-4-amine is an ideal core scaffold for designing kinase inhibitors intended for central nervous system (CNS) applications. Its physicochemical properties align with the optimal range for blood-brain barrier penetration, reducing the risk of efflux by P-glycoprotein and minimizing non-specific tissue binding . This makes it a strategic choice for programs targeting kinases implicated in neurodegenerative diseases, neuroinflammation, or brain cancers, where many traditional kinase inhibitors fail due to poor brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[4,5-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.